

STING Agonist-10 vs. cGAMP: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *STING agonist-10*

Cat. No.: *B12415665*

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In the rapidly evolving field of immuno-oncology, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to elicit robust anti-tumor immune responses. This guide provides a detailed comparison of two key STING agonists: the endogenous cyclic dinucleotide 2'3'-cGAMP (cGAMP) and the synthetic non-cyclic dinucleotide **STING agonist-10**, also known as diABZI. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential activities and experimental considerations of these two critical research tools.

Executive Summary

STING agonist-10 (diABZI) is a synthetic, non-nucleotide small molecule that has demonstrated significantly higher potency in activating the STING pathway compared to the natural endogenous ligand, cGAMP. This increased potency translates to more robust induction of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity. While both agonists trigger the same downstream signaling cascade, differences in their interaction with the STING protein and their physicochemical properties lead to distinct biological outcomes. This guide will delve into the quantitative differences in their activity, provide detailed experimental protocols for their evaluation, and visualize the key biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the activity of **STING agonist-10** (diABZI) and cGAMP based on available experimental data.

Table 1: In Vitro Potency and Binding Affinity

Parameter	STING Agonist-10 (diABZI)	cGAMP	Reference(s)
Chemical Class	Non-Cyclic Dinucleotide	Cyclic Dinucleotide	[1]
Binding Affinity (Kd to human STING)	~1.6 nM	~3.79 nM	[2]
IFN- β Induction (EC50 in human PBMCs)	~130 nM	>50 μ M (>400-fold less potent than diABZI)	[2][3]
IFN- β Induction (EC50 in mouse cells)	~186 nM	Not specified in direct comparison	[4]
STING Conformation	Induces "open" conformation	Induces "closed" conformation	

Table 2: In Vivo Anti-Tumor Efficacy

Tumor Model	Treatment	Dosing and Administration	Outcome	Reference(s)
CT26 Colon Carcinoma	STING Agonist-10 (diABZI)	3 mg/kg, intravenous injection	Significant tumor regression, 80% of mice tumor-free	
CT26 Colon Carcinoma	cGAMP	5, 10, 20 mg/kg, daily treatment	Dose-dependent tumor growth inhibition	
B16-F10 Melanoma	STING Agonist-10 (diABZI)	30 mg/kg, intraperitoneal	Maximally inhibited tumor growth and prolonged survival	
B16-F10 Melanoma	cGAMP	Intratumoral injection	Significant delay in tumor growth	

Table 3: Cytokine Induction Profile

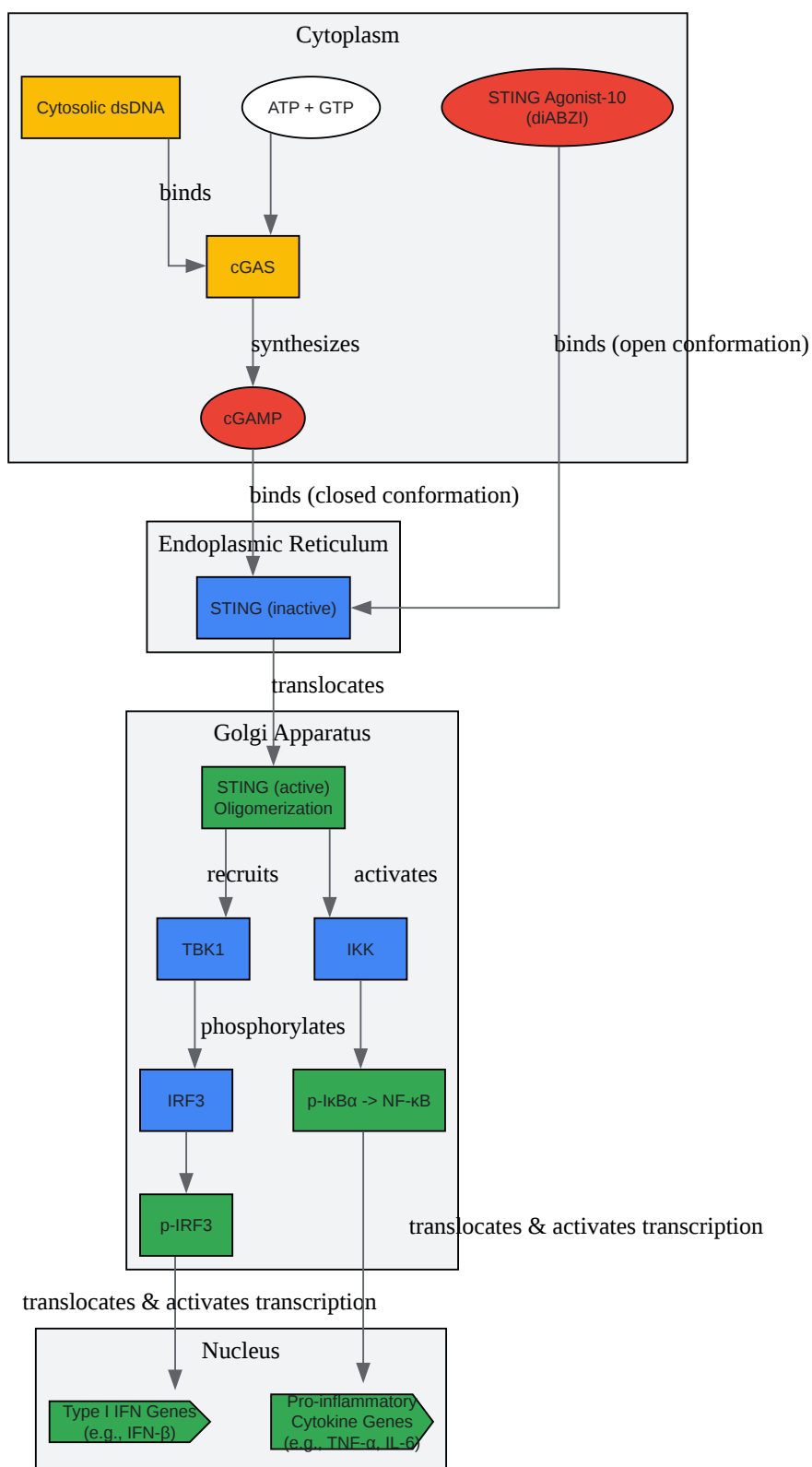
Cytokine	STING Agonist-10 (diABZI)	cGAMP	Reference(s)
IFN- β	Potent induction	Moderate induction	
TNF- α	Induced	Induced	
IL-6	Induced	Induced	
CXCL10	Induced	Induced	

Table 4: Physicochemical Properties

Property	STING Agonist-10 (diABZI)	cGAMP	Reference(s)
Molecular Formula	C ₃₆ H ₄₀ N ₁₀ O ₄	C ₂₀ H ₂₄ N ₁₀ O ₁₃ P ₂	
Molecular Weight	676.8 g/mol	674.4 g/mol	
Solubility	Water-soluble (2 mg/ml)	Soluble in water (≥ 50 mg/mL)	

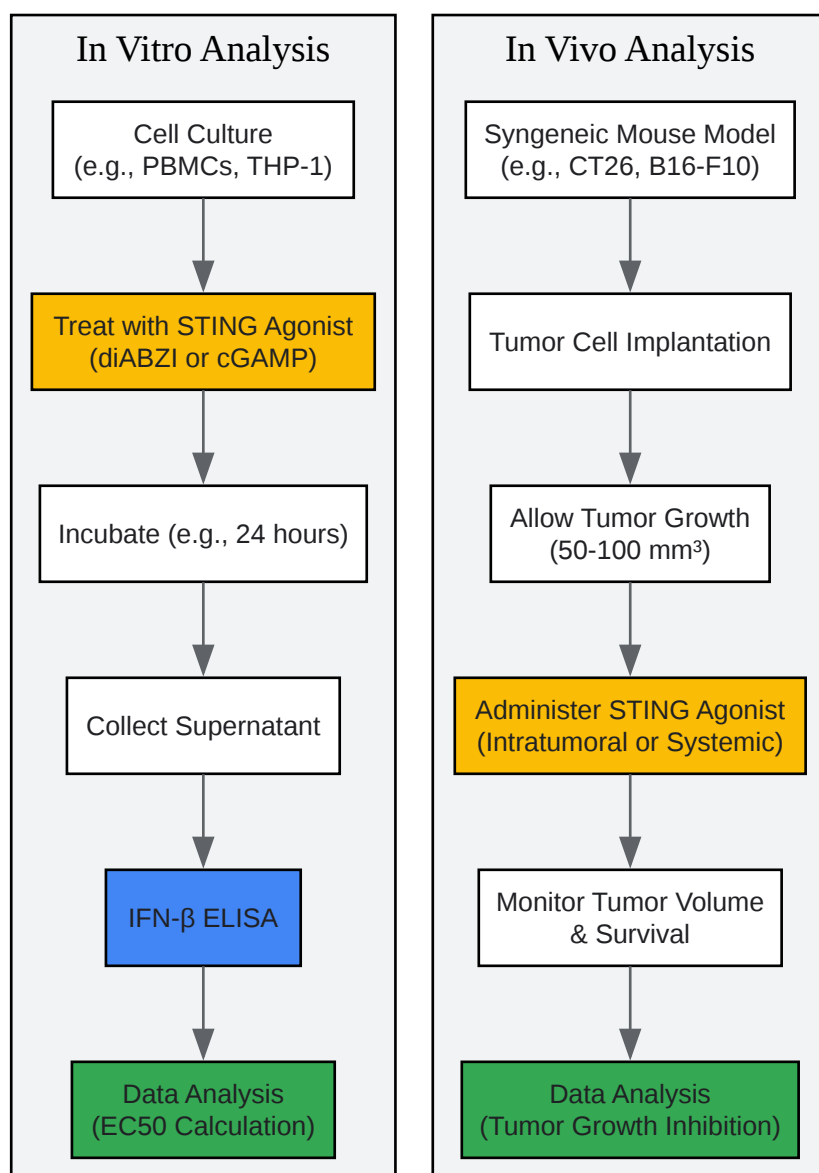
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).



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Caption: The cGAS-STING signaling pathway activated by cGAMP and **STING agonist-10**.



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References

- 1. researchgate.net [researchgate.net]

- 2. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
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